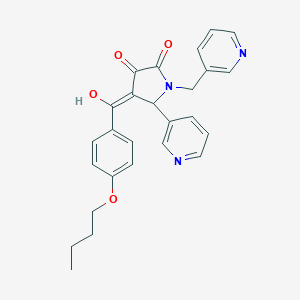![molecular formula C27H22FNO4 B266039 1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266039.png)
1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one, commonly known as BFH-772, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-cancer activity, making it a promising candidate for the development of new anti-cancer drugs.
作用机制
The mechanism of action of BFH-772 is not fully understood. However, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. BFH-772 has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting histone deacetylases, BFH-772 may alter the expression of genes involved in cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects
BFH-772 has been shown to exhibit a number of biochemical and physiological effects. In addition to its anti-cancer activity, BFH-772 has been shown to inhibit the growth of bacteria and fungi. It has also been shown to reduce inflammation and oxidative stress, which are processes that contribute to the development of many diseases.
实验室实验的优点和局限性
BFH-772 has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It also exhibits potent anti-cancer activity, making it a useful tool for studying the mechanisms of cancer cell death. However, BFH-772 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are many potential future directions for the study of BFH-772. One possible direction is the development of new anti-cancer drugs based on BFH-772. Another possible direction is the study of the mechanisms of action of BFH-772, which could lead to the development of new treatments for cancer and other diseases. Additionally, the study of BFH-772 could lead to the development of new tools for studying the mechanisms of cell death and gene expression.
合成方法
The synthesis of BFH-772 involves a multi-step process that starts with the reaction of 2-fluorobenzaldehyde and benzylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid chloride to form the corresponding amide. Finally, the amide is cyclized with 1,3-dibromo-5,5-dimethylhydantoin to give BFH-772.
科学研究应用
BFH-772 has been extensively studied for its anti-cancer activity. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer cells. BFH-772 has also been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for the development of new anti-cancer drugs.
属性
产品名称 |
1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C27H22FNO4 |
分子量 |
443.5 g/mol |
IUPAC 名称 |
(4E)-1-benzyl-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H22FNO4/c1-16-13-19-14-18(11-12-22(19)33-16)25(30)23-24(20-9-5-6-10-21(20)28)29(27(32)26(23)31)15-17-7-3-2-4-8-17/h2-12,14,16,24,30H,13,15H2,1H3/b25-23+ |
InChI 键 |
STAWKSGLCMVKCJ-WJTDDFOZSA-N |
手性 SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=CC=C5F)/O |
SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=CC=C5F)O |
规范 SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=CC=C5F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265971.png)
![methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B265978.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265981.png)
![2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265983.png)


![(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B266016.png)
![7-Fluoro-2-(3-isopropoxypropyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266053.png)
![2-{4-[2-(3-Isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B266064.png)

![(6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B266077.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B266082.png)
![2-[Ethyl(10-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amino]ethanol](/img/structure/B266093.png)